2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is a complex organic compound that features a benzofuran moiety and a dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of the Dithiepan Ring: The dithiepan ring is formed through a series of thiol-ene reactions, where thiols react with alkenes in the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and thiol-ene reactions, as well as automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuranones.
Reduction: The dithiepan ring can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuranones
Reduction: Thiol derivatives
Substitution: Various substituted amides and ethers
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol
- 2,2-dimethyl-2,3-dihydrobenzofuran
- 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran
Uniqueness
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is unique due to the presence of both a benzofuran and a dithiepan ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
Properties
Molecular Formula |
C18H25NO4S2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide |
InChI |
InChI=1S/C18H25NO4S2/c1-17(2)8-13-4-3-5-14(16(13)23-17)22-9-15(20)19-10-18(21)11-24-6-7-25-12-18/h3-5,21H,6-12H2,1-2H3,(H,19,20) |
InChI Key |
VBGQGGBTKGRQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3(CSCCSC3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.